Home > Products > Screening Compounds P18958 > N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide -

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Catalog Number: EVT-5479015
CAS Number:
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] []

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. This compound exhibits preclinical antipsychotic-like and procognitive activities []. ADX47273 has been shown to enhance N-methyl-d-aspartate receptor function and is suggested as a potential treatment for schizophrenia [].

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol []

Compound Description: This compound is a benzopyran derivative incorporating a 3-phenyl-1,2,4-oxadiazol-5-yl substituent []. The molecule is reported to exist in its enol form, stabilized by an intramolecular hydrogen bond forming a six-membered pseudo-ring [].

Methyl 3-dimethylamino-2-(2-{2-dimethylamino-1-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]vinyloxy}phenyl)acrylate []

Compound Description: This compound is synthesized through a reaction between methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate and N,N-dimethylformamide dimethyl acetal []. The crystal structure reveals intramolecular C—H⋯O and C—H⋯N interactions and intermolecular C—H⋯π interactions [].

Methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate []

Compound Description: Synthesized from methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate and N,N-dimethylformamide dimethyl acetal, this compound features a complex structure with multiple functional groups []. The molecule exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions in its crystal structure [].

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with an IC50 of less than 10 nM []. This compound also potently inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM) []. BI 665915 possesses favorable pharmacokinetic properties and a low risk of drug-drug interactions [].

Methyl 3-(dimethylamino)-2-(2-{2-(dimethylamino)-1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]vinyloxy}phenyl)acrylate []

Compound Description: This compound, a product of the reaction between methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate and N,N-dimethylformamide dimethyl acetal, is characterized by a complex structure with several functional groups []. Intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions are observed in its crystal structure [].

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate []

Compound Description: This compound is a product of the reaction between methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole []. The crystal structure is characterized by a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions [].

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate []

Compound Description: This compound represents a novel thieno[2,3-d]pyrimidine derivative incorporating a 1,2,4-oxadiazole ring []. This compound and its p-methylbenzyl derivative, along with several other thieno[2,3-d]pyrimidine derivatives, displayed antifungal activity against Candida albicans [].

3-Substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin4(3H)-ones []

Compound Description: This series of compounds represents thieno[2,3-d]pyrimidine derivatives with a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at the 6-position []. These compounds were synthesized and evaluated for their antimicrobial activity [].

4-(Alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines []

Compound Description: This series of compounds represents another group of thieno[2,3-d]pyrimidine derivatives incorporating the 3-phenyl-1,2,4-oxadiazol-5-yl moiety []. These compounds, synthesized and screened for antimicrobial activity, were found to exhibit antifungal activity against Candida albicans [].

2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide []

Compound Description: This thieno[2,3-d]pyrimidine derivative features a 3-phenyl-1,2,4-oxadiazol-5-yl substituent and a phenylacetamide group []. This compound displayed antibacterial activity against Staphylococcus aureus and Bacillus subtilis [].

Methyl 2-(2-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate []

Compound Description: This compound is prepared by reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal []. Short intramolecular C—H⋯O contacts are observed in its molecular structure [].

8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate []

Compound Description: This compound is a quinoline derivative featuring a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy substituent at the 8-position []. The crystal structure is stabilized by O—H⋯N and C—H⋯O hydrogen-bonding interactions, including interactions with the water molecule of hydration [].

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one []

Compound Description: This compound serves as a parent structure for a series of thieno[2,3-d]pyrimidine derivatives investigated for their antimicrobial activity []. It features a benzimidazole group at the 6-position of the thieno[2,3-d]pyrimidine scaffold [].

Relevance: Although this compound does not contain the 1,2,4-oxadiazole ring system present in N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, it is related by its use in developing derivatives that include the 1,2,4-oxadiazol-5-ylmethyl substituent []. This suggests a potential interest in exploring the biological effects of combining these structural motifs, though the specific structure of 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one itself is significantly different from the target compound.

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

Compound Description: This series of compounds represents derivatives of the parent 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, modified with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []. These modifications were aimed at enhancing the antimicrobial activity of the parent compound [].

3(5)-Substituted 1,2,4-oxadiazol-5(3)-aldoximes []

Compound Description: This series of compounds represents 1,2,4-oxadiazole derivatives substituted at the 3 or 5 position with an aldoxime group []. These compounds were investigated as potential reactivators of organophosphate-inhibited acetylcholinesterase (AChE) [].

1,2,4-Oxadiazole-5(3)-thiocarbohydroximates []

Compound Description: This series of compounds represents another group of 1,2,4-oxadiazole derivatives, characterized by a thiocarbohydroximate group at the 5-position of the oxadiazole ring []. These compounds were also investigated for their ability to reactivate organophosphate-inhibited acetylcholinesterase (AChE) [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

Compound Description: This compound, synthesized via a reaction between 2-chloro-N-(2,6-dimethylphenyl)acetamide and 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole, is characterized by its acetamide and phenoxy linker groups attached to the core oxadiazole structure [].

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate []

Compound Description: This compound is an oxadiazole derivative containing a phenylhydrazonoethanoate group at the 5-position of the oxadiazole ring []. The molecule is reported to be approximately planar [].

4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione []

Compound Description: This compound, prepared by reacting ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with hydrazine and phenyl isothiocyanate, contains two triazole rings linked by a methylene bridge []. Its molecular structure is stabilized by an intermolecular N—H⋯N hydrogen bond and C—H⋯π interactions [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: This series of bi-heterocyclic propanamides is characterized by a 1,3,4-oxadiazole ring linked to a thiazole ring via a methylene bridge []. These compounds exhibited potent urease inhibitory activity and low cytotoxicity [].

N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide []

Compound Description: This compound is an anthranilic diamide analogue containing a 1,2,4-oxadiazole ring []. It displayed 100% mortality against Plutella xylostella at 100 mg L−1 [].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt []

Compound Description: This compound is a benzamide derivative with a complex sulfonamide side chain incorporating a thiocarbonylaminosulfonyl group []. The sodium salt of this compound has been investigated for its crystalline forms [].

(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate []

Compound Description: This compound is an oxadiazole derivative containing a p-tolyl group at the 3-position and a complex substituent at the 4-position of the oxadiazole ring []. The molecule is stabilized by intra- and intermolecular hydrogen bonds [].

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate []

Compound Description: This compound is a complex heterocycle containing a triazolopyrimidine core, a thiophene ring, and a nitrophenyl substituent []. It exhibited potent in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].

4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate []

Compound Description: This compound is a sydnone derivative containing a 1,2,4-triazole ring linked to the sydnone core via a thioacetyl linker []. It features a 4-methoxyphenyl group on the sydnone ring and a 4-chloroanilinomethyl substituent on the triazole ring [].

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7) []

Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with nanomolar potency []. It exhibits good cellular growth inhibition and has shown promise as a potential target for cancer therapy [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed as a potential treatment for arterial thrombosis [, ]. It exhibits potent antiplatelet activity and favorable pharmacokinetic properties [, ].

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []

Compound Description: This group of compounds consists of thieno[2,3-d]pyrimidine derivatives substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 6-position and an alkyl group at the 1-position []. These compounds were synthesized and evaluated for their antimicrobial activity [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

Compound Description: This compound is a benzamide derivative containing both a thiazole and a 1,3,4-oxadiazole ring []. The compound showed significant antibacterial activity [].

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p) []

Compound Description: Compounds 4i and 4p are 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety []. They exhibited promising nematocidal activity against Bursaphelenchus xylophilus [].

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) []

Compound Description: This group of compounds consists of benzothiazole derivatives containing a pyrazole ring linked by a methylene bridge []. These compounds were synthesized and evaluated for their biological activity [].

Properties

Product Name

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

IUPAC Name

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-3-22(19(23)15-10-7-11-16(12-15)24-2)13-17-20-18(21-25-17)14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3

InChI Key

SGLIDBADWGSMDY-UHFFFAOYSA-N

SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.